[1-(3-Chloropyridin-2-yl)ethyl](methyl)amine
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Overview
Description
1-(3-Chloropyridin-2-yl)ethylamine: is an organic compound that features a pyridine ring substituted with a chlorine atom and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)ethylamine typically involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of an appropriate alkylating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(3-Chloropyridin-2-yl)ethylamine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chloropyridin-2-yl)ethylamine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, 1-(3-Chloropyridin-2-yl)ethylamine is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological targets makes it a valuable component in formulations designed to protect crops .
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may act as a neurotoxin that disrupts neural messages in pests, leading to their rapid death . The compound’s structure allows it to bind tightly to these targets, enhancing its effectiveness.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their anti-fibrosis activity.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives: These compounds have shown nematocidal activity and are used in similar applications.
Uniqueness: What sets 1-(3-Chloropyridin-2-yl)ethylamine apart is its specific substitution pattern and the presence of the ethylamine group. This unique structure allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6(10-2)8-7(9)4-3-5-11-8/h3-6,10H,1-2H3 |
InChI Key |
BWPYPVXGCJVRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)NC |
Origin of Product |
United States |
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